2-(2,4-Dimethylquinolin-6-yl)acetic acid
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Overview
Description
2-(2,4-Dimethylquinolin-6-yl)acetic acid is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C13H13NO2, features a quinoline ring substituted with two methyl groups and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylquinolin-6-yl)acetic acid typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. The reaction conditions often include heating the reactants in an inert solvent such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process can include steps such as nitration, reduction, and cyclization to form the quinoline ring, followed by functionalization to introduce the acetic acid moiety. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylquinolin-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(2,4-Dimethylquinolin-6-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylquinolin-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological processes, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: A derivative with a single methyl group.
4-Methylquinoline: Another derivative with a methyl group at a different position.
Uniqueness
2-(2,4-Dimethylquinolin-6-yl)acetic acid is unique due to the presence of both methyl groups and the acetic acid moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-(2,4-dimethylquinolin-6-yl)acetic acid |
InChI |
InChI=1S/C13H13NO2/c1-8-5-9(2)14-12-4-3-10(6-11(8)12)7-13(15)16/h3-6H,7H2,1-2H3,(H,15,16) |
InChI Key |
FLJRFSIWQOMGOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)CC(=O)O)C |
Origin of Product |
United States |
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